Home > Products > Screening Compounds P71975 > 6-Morpholinopyrimidine-4,5-diamine
6-Morpholinopyrimidine-4,5-diamine - 24957-90-2

6-Morpholinopyrimidine-4,5-diamine

Catalog Number: EVT-5124285
CAS Number: 24957-90-2
Molecular Formula: C8H13N5O
Molecular Weight: 195.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Gefitinib

Compound Description: Gefitinib (4-quinazolinamine, N-[3-chloro-4-fluorophenylamino]-7methoxy6-[3-(4-morpholinyl) propoxy]) is a tyrosine kinase inhibitor that acts on the epidermal growth factor receptor (EGFR). It is used for treating non-small cell lung cancer (NSCLC) by selectively inhibiting EGFR tyrosine kinase activity.

Relevance: While structurally distinct from 6-(4-morpholinyl)-4,5-pyrimidinediamine, Gefitinib contains a morpholine ring within its structure. Both compounds are heterocyclic amines, suggesting potential similarities in their physicochemical properties and potential biological activities.

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)

Compound Description: GSK269962A is an aminofurazan-based inhibitor of Rho kinase (ROCK), an enzyme involved in regulating smooth muscle contraction and blood pressure. It demonstrates potent inhibitory activity against ROCK1 and shows anti-inflammatory and vasodilatory effects.

Relevance: Similar to Gefitinib, GSK269962A incorporates a morpholine ring as part of its larger structure. This shared structural motif with 6-(4-morpholinyl)-4,5-pyrimidinediamine suggests possible commonalities in their binding affinities and interactions with biological targets.

WIN 55212-2

Compound Description: WIN 55212-2 (4,5-dihydro-2-methyl-4(4-morpholinylmethyl)-1-(1-naphthalenylcarbonyl)-6H-pyrrolo[3,2,1ij]quinolin-6-one) is a selective cannabinoid agonist, primarily acting on CB1 receptors. It induces hypothermia in rats and interacts with lipopolysaccharide (LPS)-induced fever by influencing the CB1 receptor subtype.

Relevance: WIN 55212-2 contains a morpholine ring, making it structurally related to 6-(4-morpholinyl)-4,5-pyrimidinediamine.

1-(2,3-dichlorobenzoyl)-5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indole (GW405833)

Compound Description: GW405833 is a Janus cannabinoid, exhibiting both CB2 agonist and CB1 antagonist properties. It can antagonize CB1 receptor signaling while activating CB2 receptors, offering potential therapeutic applications in various physiological processes.

Relevance: GW405833 also shares the morpholine ring structure with 6-(4-morpholinyl)-4,5-pyrimidinediamine. This structural similarity may indicate comparable interactions with specific biological targets or similar pharmacological profiles.

Overview

6-Morpholinopyrimidine-4,5-diamine is a heterocyclic compound that incorporates both morpholine and pyrimidine structures, making it a significant entity in medicinal chemistry. This compound is characterized by its potential biological activities and applications in pharmaceuticals, particularly in the development of therapeutic agents targeting various diseases.

Source

The compound can be synthesized from commercially available starting materials, and its structure allows for modifications that enhance its biological activity. Morpholine derivatives are frequently explored due to their favorable physicochemical properties, including solubility and permeability, which are critical for drug development .

Classification

6-Morpholinopyrimidine-4,5-diamine belongs to the class of pyrimidines, which are nitrogen-containing heterocycles. It is classified as an amine due to the presence of amino groups in its structure. This classification is essential as it influences the compound's reactivity and interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of 6-Morpholinopyrimidine-4,5-diamine can be achieved through several methods, often involving cyclization reactions that incorporate the morpholine moiety into the pyrimidine framework. Common synthetic routes include:

  • Cyclization of substituted amino alcohols: This method typically involves an intramolecular cyclization where a substituted amino alcohol undergoes base-mediated reactions to form the morpholine ring .
  • Stannyl amine protocol (SnAP): Developed by the Bode group, this method utilizes stannyl amine reagents to react with aldehydes, followed by radical-based cyclization. This approach is notable for its broad substrate scope and high yields .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The use of catalysts can enhance reaction efficiency and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of 6-Morpholinopyrimidine-4,5-diamine features a pyrimidine ring with two amino groups at the 4 and 5 positions and a morpholine ring attached at the 6 position. The general formula can be represented as C8H12N4OC_8H_{12}N_4O.

Data

Key structural data include:

  • Molecular weight: Approximately 184.21 g/mol
  • Melting point: Specific values may vary based on purity but generally fall within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

6-Morpholinopyrimidine-4,5-diamine can participate in various chemical reactions due to its functional groups:

  • Amination reactions: The amino groups can undergo further substitutions or modifications, allowing for the synthesis of more complex derivatives.
  • Condensation reactions: These reactions can lead to the formation of larger molecular frameworks or linkages with other bioactive compounds.

Technical Details

The reactivity of the compound is influenced by steric and electronic factors associated with both the pyrimidine and morpholine components. Reaction conditions such as solvent choice and temperature play crucial roles in determining product outcomes.

Mechanism of Action

Process

The mechanism of action for 6-Morpholinopyrimidine-4,5-diamine involves its interaction with specific biological targets, often related to enzyme inhibition or modulation. The presence of amino groups allows for hydrogen bonding and electrostatic interactions with active sites on target proteins.

Data

Studies have indicated that compounds containing morpholine rings exhibit enhanced binding affinities due to their ability to form stable interactions with receptors or enzymes involved in disease processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Generally soluble in polar solvents such as water and methanol; solubility may vary depending on substitution patterns.

Chemical Properties

Applications

6-Morpholinopyrimidine-4,5-diamine has several scientific uses:

  • Pharmaceutical development: Its derivatives are being investigated for their potential as antidiabetic agents and other therapeutic applications .
  • Biological research: The compound serves as a valuable tool in studies exploring enzyme inhibition and receptor interactions.
Introduction to 6-Morpholinopyrimidine-4,5-diamine in Medicinal Chemistry

Historical Context of Morpholinopyrimidine Derivatives in Drug Discovery

The structural evolution of morpholinopyrimidine derivatives represents a significant trajectory in modern medicinal chemistry. The morpholine ring—a saturated six-membered heterocycle containing one oxygen and one nitrogen atom—emerged as a privileged pharmacophore in the late 20th century due to its favorable physicochemical properties, including water solubility, metabolic stability, and hydrogen-bonding capacity. When fused with the pyrimidine scaffold—a cornerstone of nucleic acid chemistry—the resulting hybrid architecture unlocked new dimensions in bioactivity. Early work in kinase inhibitor development revealed that morpholine substitutions at the 6-position of pyrimidine cores enhanced selectivity for ATP-binding sites, exemplified by the PI3K inhibitor Duvelisib (approved for leukemia/lymphoma in 2018) [7].

6-Morpholinopyrimidine-4,5-diamine (CAS: 24957-90-2, C₈H₁₃N₅O) represents a structurally optimized variant within this class, where the 4,5-diamino group introduces hydrogen-bond donor/acceptor pairs critical for interacting with biological targets. Its synthesis typically involves nucleophilic substitution of 4,6-dichloropyrimidine-5-amine with morpholine, followed by amination [3] [8]. The compound’s rise reflects medicinal chemistry’s shift toward multitarget scaffolds; its synthetic accessibility (~2-3 steps from commercial precursors) enabled rapid library expansions for structure-activity relationship (SAR) studies [8]. Historically, its exploration intensified post-2010 alongside growing interest in heterocyclic hybrids for challenging therapeutic targets like protein kinases and inflammatory mediators.

Table 1: Historical Development of Key Morpholinopyrimidine-Based Therapeutics

CompoundTherapeutic TargetTherapeutic ApplicationStructural Features
DuvelisibPI3Kδ/γ kinasesChronic Lymphocytic Leukemia (CLL)6-Morpholinopyrimidine core
STA5326IL-12/23 cytokinesPhase II trials (Rheumatoid Arthritis)Aminopyrimidine-morpholine hybrid
Compound 1c [7]PI3Kδ, Caspase-3, Bcl-2Antileukemic agent (Preclinical)2-Thio-6-morpholinopyrimidine-5-carbonitrile
V4/V8 [4]iNOS/COX-2 enzymesAnti-inflammatory (In vitro)6-Morpholinopyrimidine-piperazine-phenol

Pharmacological Significance of Pyrimidine-Morpholine Hybrid Scaffolds

The pharmacological relevance of 6-morpholinopyrimidine-4,5-diamine stems from its dual-modulator capability: the pyrimidine ring confers planar rigidity for π-π stacking in enzyme pockets, while the morpholine moiety imparts solubility and directs subcellular targeting. This hybrid exhibits tunable bioactivity across disease models, largely attributable to three properties:

  • Kinase Inhibition: The morpholine nitrogen coordinates with hinge-region residues in kinases, while the 4,5-diamino pyrimidine forms hydrogen bonds with catalytic lysines. For instance, derivatives show low-nanomolar IC₅₀ against PI3Kδ (0.0034 μM for leukemia cell growth inhibition), rivaling clinical inhibitors like Duvelisib [7].
  • Anti-Inflammatory Modulation: In LPS-stimulated macrophages, morpholinopyrimidines suppress pro-inflammatory mediators. Derivatives like V4 and V8 reduce nitric oxide (NO) and TNF-α by >70% at 10 μM via downregulation of iNOS and COX-2 mRNA/protein [4] [9]. This occurs through interference with NF-κB and MAPK/ERK pathways, as confirmed by phosphoprotein assays.
  • Neuroprotection: Triazole-conjugated analogs demonstrate neuroprotective effects in neuronal cell models under oxidative stress (e.g., oxygen-glucose deprivation). They reduce ER stress markers (BiP) and apoptosis (cleaved caspase-3) by 40–60% at 5 μM, suggesting cross-blood-brain-barrier potential [6].

Table 2: Therapeutic Applications of 6-Morpholinopyrimidine-4,5-diamine Derivatives

Therapeutic AreaBiological TargetsKey ActivitiesDerivative Examples
OncologyPI3Kδ, Bcl-2, Caspase-3- Selective PI3Kδ inhibition (IC₅₀ = 0.0034 μM) [7] - S-phase cell cycle arrest in HL60 cells - Bax/Bcl-2 ratio modulation1c, XVII
InflammationiNOS, COX-2, NF-κB, MAPK/ERK- NO reduction (70–85%) in macrophages [4] - iNOS/COX-2 protein downregulation - NF-κB translocation blockadeV4, V8, 4d
Metabolic DisordersDPP-4- DPP-4 inhibition (IC₅₀ < 1 μM in molecular hybrids) [2]8c
NeuroprotectionER stress sensors, Caspase-3- BiP reduction (40–60%) [6] - Caspase-3 inhibitionZA3-ZA5, ZB2-ZB6

Role of 6-Morpholinopyrimidine-4,5-diamine in Multitarget Drug Design

6-Morpholinopyrimidine-4,5-diamine excels as a scaffold for multitarget ligands due to its synthetic versatility and capacity for simultaneous interactions with disparate biological targets. Its 4,5-diamino group serves as a vector for pharmacophore elongation, enabling fusion with bioactive motifs (e.g., triazoles, benzhydrylpiperazines) without compromising metabolic stability. Three strategic applications highlight its role:

  • Hybridization for Polypharmacology: Covalent linkage to triazole rings yields hybrids like ZA3-ZA5, which concurrently inhibit ER stress (BiP suppression) and neuroinflammation (TNF-α reduction) [6]. Similarly, coupling with benzhydrylpiperazine generates compounds (e.g., V4) that dually inhibit iNOS and COX-2—enzymes historically targeted separately by NSAIDs—potentially reducing side effects [4].
  • Target Engagement Flexibility: Molecular docking reveals that the scaffold adapts its conformation to bind divergent active sites. In PI3Kδ, it forms hydrogen bonds with Val828 and Ser806, while in iNOS, it anchors to hydrophobic subpockets near Glu377 [4] [7]. This plasticity enables single derivatives like 1c to engage kinases (PI3Kδ IC₅₀ = 0.0034 μM) and apoptosis regulators (Bax activation) [7].
  • Synergistic Pharmacology: Hybrids such as 8c (morpholino-triazine-pyrimidine) exhibit glucose-lowering effects via DPP-4 inhibition while enhancing antioxidant markers (SOD, CAT) in diabetic models—a synergy unattainable with single-target agents [2].

Table 3: Multitarget Interactions of Key Derivatives

CompoundPrimary TargetsSecondary TargetsObserved Synergistic Effects
1c [7]PI3Kδ (IC₅₀ = 0.0034 μM)Caspase-3/Bcl-2Cell cycle arrest (S-phase) + apoptosis induction
V4 [4]iNOS (Protein downregulation)COX-2 (mRNA suppression)Dual inhibition of NO/PGE₂ pathways
8c [2]DPP-4 (IC₅₀ < 1 μM)Oxidative stress markersGlucose lowering + SOD/CAT enhancement
4d [9]NF-κB (IC₅₀ = 0.2 μM)MAPK/ERK (IC₅₀ = 0.62 μM)Pan-suppression of IL-6, TNF-α, IL-1β

The scaffold’s utility is further amplified by its ADMET-friendly profile. Morpholine improves water solubility (cLogP ≈ 1.2 for core derivatives), while the diamino pyrimidine avoids common metabolic pitfalls like glucuronidation [3] [8]. This balance enables oral bioavailability (e.g., 40.7% for pyrimidine antibacterials) without extensive structural prodrug engineering [1]. As polypharmacology gains traction in treating complex diseases (e.g., cancer, neurodegeneration), 6-morpholinopyrimidine-4,5-diamine offers a versatile template for "one-molecule, multiple-target" paradigms.

Properties

CAS Number

24957-90-2

Product Name

6-Morpholinopyrimidine-4,5-diamine

IUPAC Name

6-morpholin-4-ylpyrimidine-4,5-diamine

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C8H13N5O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4,9H2,(H2,10,11,12)

InChI Key

CSTASUYICDQHEG-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=NC(=C2N)N

Canonical SMILES

C1COCCN1C2=NC=NC(=C2N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.